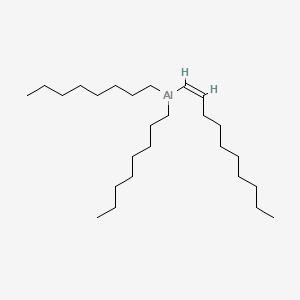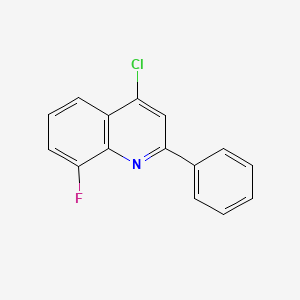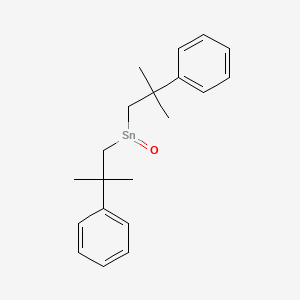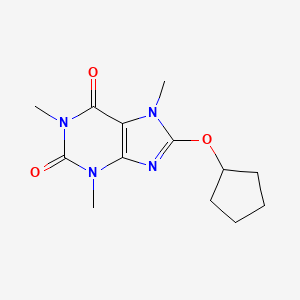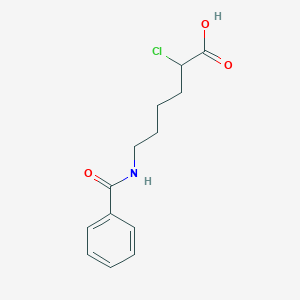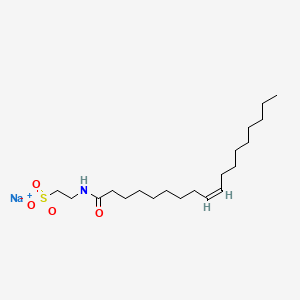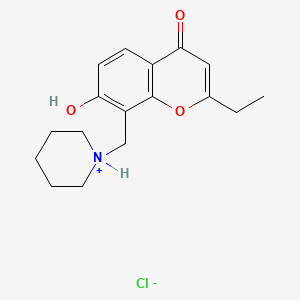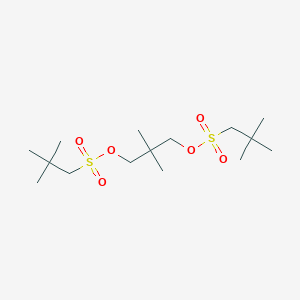![molecular formula C20H19NO2S2 B13761787 N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide CAS No. 24702-30-5](/img/structure/B13761787.png)
N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide is a complex organic compound featuring a benzyl group, a phenyl group, and a sulfonamide group. This compound is notable for its unique structure, which includes a sulfur atom double-bonded to a nitrogen atom, making it a valuable subject of study in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide typically involves the reaction of benzyl chloride with phenylthiourea under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the thiourea group. The resulting intermediate is then treated with 4-methylbenzenesulfonyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes precise temperature control, use of catalysts, and purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted benzyl and phenyl derivatives.
科学研究应用
N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.
相似化合物的比较
Similar Compounds
Benzylphenylsulfide: Similar structure but lacks the sulfonamide group.
Phenylthiourea: Contains the thiourea group but lacks the benzyl and sulfonamide groups.
4-Methylbenzenesulfonamide: Contains the sulfonamide group but lacks the benzyl and phenyl groups.
Uniqueness
N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide is unique due to its combination of benzyl, phenyl, and sulfonamide groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
24702-30-5 |
|---|---|
分子式 |
C20H19NO2S2 |
分子量 |
369.5 g/mol |
IUPAC 名称 |
N-[benzyl(phenyl)-λ4-sulfanylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H19NO2S2/c1-17-12-14-20(15-13-17)25(22,23)21-24(19-10-6-3-7-11-19)16-18-8-4-2-5-9-18/h2-15H,16H2,1H3 |
InChI 键 |
YBJPXMZEOZNRRW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(CC2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



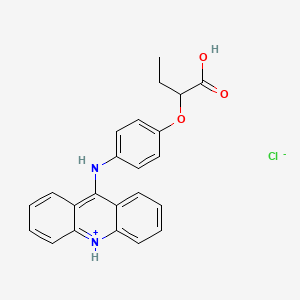

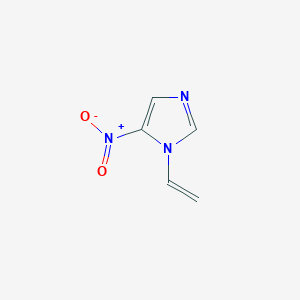
![1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B13761720.png)
